An In-depth Technical Guide to (5-Chloro-2-methoxyphenyl)methanamine Hydrochloride for Pharmaceutical Research
An In-depth Technical Guide to (5-Chloro-2-methoxyphenyl)methanamine Hydrochloride for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride. This compound serves as a crucial building block in medicinal chemistry and drug discovery, making a thorough understanding of its characteristics essential for professionals in the field.
Core Physical and Chemical Properties
(5-Chloro-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative. Its structural features, particularly the chloro and methoxy groups on the phenyl ring, are of significant interest in drug design as they can modulate a molecule's pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form is typically used to improve the compound's stability and solubility.
A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (5-chloro-2-methoxyphenyl)methanamine hydrochloride | [1] |
| CAS Number | 350480-55-6 | [1] |
| Molecular Formula | C₈H₁₁Cl₂NO | [2] |
| Molecular Weight | 208.09 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room Temperature | [1] |
| InChI Key | OPBLMGOXNGWHTM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)CN.Cl | [2] |
Synthesis and Characterization
The synthesis of (5-Chloro-2-methoxyphenyl)methanamine hydrochloride is most commonly achieved through the reductive amination of its corresponding aldehyde, 5-Chloro-2-methoxybenzaldehyde. This two-step process involves the formation of an imine intermediate followed by its reduction to the desired amine.
Representative Experimental Protocol: Reductive Amination
This protocol describes a representative method for the synthesis of (5-Chloro-2-methoxyphenyl)methanamine from 5-Chloro-2-methoxybenzaldehyde, followed by conversion to its hydrochloride salt. Reductive amination is a widely used and robust method for amine synthesis.[3][4]
Step 1: Imine Formation and Reduction
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Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 5-Chloro-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
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Amine Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 1.5-2.0 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. Control the addition rate to maintain the temperature below 10°C.
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Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Chloro-2-methoxyphenyl)methanamine free base.
Step 2: Hydrochloride Salt Formation
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Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
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Acidification: Slowly add a solution of hydrochloric acid in a solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, (5-Chloro-2-methoxyphenyl)methanamine hydrochloride.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. The proton NMR would show characteristic peaks for the aromatic protons, the methoxy group protons, and the benzylic methylene protons adjacent to the amine.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For the hydrochloride salt, a broad absorption is typically observed in the 2500-3000 cm⁻¹ region, corresponding to the N-H stretching of the ammonium salt.[5]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Applications in Drug Discovery and Development
(5-Chloro-2-methoxyphenyl)methanamine hydrochloride is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The substituted phenyl ring is a common scaffold in medicinal chemistry.
Role as a Synthetic Building Block
This compound serves as a key precursor for the synthesis of various pharmaceutical agents and research chemicals. For example, it is used in the synthesis of substituted benzamides. A new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized and evaluated for anti-proliferative activity against human cancer cell lines.[6] One such derivative is also identified as an impurity of Glibenclamide, an antidiabetic drug, and has been investigated as an NLRP3 inflammasome inhibitor.[7]
The general synthetic approach involves the acylation of the primary amine with a substituted benzoyl chloride or carboxylic acid, forming a stable amide bond.
Figure 2. Logical workflow for the use of the title compound as a building block.
Significance of Chloro and Methoxy Groups
The presence of both a chloro and a methoxy group on the phenyl ring is significant in medicinal chemistry. These substituents can influence a drug candidate's properties in several ways:[8][9]
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Binding Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target. The methoxy group can act as a hydrogen bond acceptor.
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Metabolic Stability: These groups can block sites of metabolism on the aromatic ring, potentially increasing the compound's half-life.
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Physicochemical Properties: They alter the lipophilicity and electronic properties of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Safety and Handling
(5-Chloro-2-methoxyphenyl)methanamine hydrochloride should be handled in accordance with standard laboratory safety procedures. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
References
- 1. Benzylamine hydrochloride(3287-99-8) IR Spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzylamine hydrochloride [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Benzylamine hydrochloride [webbook.nist.gov]
